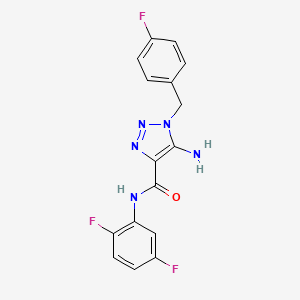

5-amino-N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a central triazole ring substituted with an amino group and a carboxamide moiety. The structure includes:

- N-(2,5-difluorophenyl) substituent: Introduces halogen bonding capabilities and steric effects.

Properties

IUPAC Name |

5-amino-N-(2,5-difluorophenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-13-7-11(18)5-6-12(13)19/h1-7H,8,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIGXSCPTWLGAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (commonly referred to as DFPT) is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of DFPT, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C16H12F3N5O

- Molecular Weight : 347.29 g/mol

- IUPAC Name : 5-amino-N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

The biological activity of DFPT is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to significant biological effects:

- Enzyme Inhibition : DFPT may inhibit certain enzymes involved in metabolic pathways or cell signaling.

- Receptor Modulation : The compound can act on receptors that regulate cell growth and apoptosis.

- DNA Interaction : Although not primarily a DNA intercalator, some studies suggest that DFPT can induce DNA damage through indirect mechanisms.

Biological Activity Overview

DFPT has shown promising results in various biological assays:

Anticancer Activity

Research indicates that DFPT exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 6.2 | Induction of apoptosis |

| HCT-116 (Colon) | 27.3 | Cell cycle arrest and apoptosis |

| T47D (Breast) | 43.4 | DNA damage and mitochondrial dysfunction |

These findings suggest that DFPT may be a candidate for further development as an anticancer agent, particularly due to its ability to induce apoptosis and inhibit cell proliferation.

Antimicrobial Activity

DFPT has also been evaluated for antimicrobial properties. While some derivatives in the triazole class have shown significant antibacterial and antifungal activities, DFPT's efficacy remains under investigation. Preliminary studies indicate moderate activity against certain Gram-positive bacteria.

Case Studies

A notable study investigated the antiproliferative effects of DFPT on leukemia cell lines. The results indicated that DFPT could induce morphological changes characteristic of apoptosis, including membrane blebbing and chromatin condensation. Additionally, it was found to reduce mitochondrial membrane potential significantly.

Another case study focused on the compound's interaction with cancer cells showed that DFPT could enhance the cytotoxic effects of established chemotherapeutics like doxorubicin when used in combination therapies.

Comparative Analysis with Similar Compounds

DFPT shares structural similarities with other triazole derivatives known for their biological activities. A comparison with selected compounds is summarized below:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole | Antiproliferative | Comparable to doxorubicin |

| 1H-1,2,3-triazole-4-carboxamide derivatives | Antimicrobial | Varies by derivative |

While DFPT shows potential in both anticancer and antimicrobial applications, its unique fluorinated structure may confer distinct pharmacological properties compared to its analogs.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The 1,2,3-triazole moiety in this compound has been shown to enhance biological activity due to its ability to mimic amide bonds while offering increased stability against hydrolysis and proteolytic cleavage. Several studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:

- In vitro Studies : Research indicated that compounds incorporating the 1,2,3-triazole ring demonstrated improved potency against human cancer cell lines compared to their amide counterparts. In one study, a related triazole compound exhibited an IC50 value of 9.6 μM in human microvascular endothelial cells, significantly lower than its amide analog .

Antiviral Properties

The compound's structural similarity to known antiviral agents has led to investigations into its efficacy against viral infections. For example:

- HIV-1 Inhibition : A derivative of the triazole structure was tested for its inhibitory effects on wild-type HIV-1, showing promising results with an IC50 of 1.2 μM .

Agricultural Applications

Pesticidal Activity

The incorporation of the triazole moiety has also been explored for agricultural applications, particularly in developing new pesticides. The unique properties of triazoles make them suitable candidates for enhancing the efficacy of fungicides.

- Fungicidal Efficacy : A study evaluated various triazole derivatives for their antifungal activity against common plant pathogens. Results indicated that certain derivatives significantly inhibited fungal growth at low concentrations .

Material Science Applications

Polymeric Materials

The synthesis of polymers incorporating 5-amino-N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been investigated for potential applications in creating advanced materials.

- Thermal Stability : Research demonstrated that polymers containing this compound exhibited enhanced thermal stability and mechanical properties compared to traditional polymer matrices .

Data Tables

| Application Area | Specific Use Case | Observed Outcome |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | IC50 = 9.6 μM in endothelial cells |

| Antiviral activity | IC50 = 1.2 μM against HIV-1 | |

| Agricultural Science | Fungicidal activity | Significant inhibition of fungal growth |

| Material Science | Polymer synthesis | Enhanced thermal stability |

Case Studies

Case Study 1: Anticancer Activity

In a study investigating the structure-activity relationship (SAR) of triazole derivatives, researchers synthesized several analogs of 5-amino-N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. The analogs were tested against various cancer cell lines (L1210 and CEM). The most potent analog exhibited an IC50 value significantly lower than that of imatinib, a standard treatment for chronic myelogenous leukemia (CML) .

Case Study 2: Agricultural Application

A series of experiments were conducted to evaluate the antifungal properties of triazole derivatives on crops susceptible to fungal infections. The results showed that specific derivatives not only reduced fungal growth but also improved crop yield when applied as a foliar spray during critical growth phases .

Chemical Reactions Analysis

Reaction Types and Key Mechanisms

The compound undergoes diverse chemical reactions influenced by its triazole core and fluorinated substituents. Below is a detailed analysis of its reactivity:

Oxidation Reactions

The amino group (-NH₂) and triazole ring are susceptible to oxidation. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. Fluorine substituents may stabilize intermediates or direct oxidation pathways.

Example :

-

Reagents : KMnO₄, H₂SO₄, H₂O

-

Conditions : Heating at 50–70°C

-

Outcome : Introduction of hydroxyl groups or amide oxidation.

Reduction Reactions

The triazole ring and carboxamide group can undergo reduction. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents. Fluorine atoms may modulate electron density, affecting reduction efficiency .

Example :

-

Reagents : LiAlH₄, THF

-

Conditions : Stirring at 0°C

-

Outcome : Reduction of the amide to an amine or cleavage of the triazole ring.

Substitution Reactions

Nucleophilic and electrophilic substitution occurs at aromatic positions (fluorobenzyl/phenyl rings) and the triazole core. Fluorine’s electron-withdrawing nature may activate positions for substitution.

Examples :

-

Electrophilic substitution : Bromination using Br₂ or HBr.

-

Nucleophilic substitution : Reaction with alkyl halides or amines.

Amidation Reactions

The carboxamide group forms via condensation of the triazole derivative with amines. This step is critical in synthesizing bioactive derivatives .

Example :

-

Reagents : Amine (e.g., 2,5-difluoroaniline), coupling agent (e.g., EDC), DMAP

-

Conditions : Room temperature, DMF solvent

Structural and Functional Insights

The compound’s fluorine substituents enhance lipophilicity and biological activity, making it a candidate for drug development . Key structural features:

-

Triazole core : Five-membered ring with three nitrogen atoms.

-

Fluorobenzyl group : 4-fluorophenylmethyl substituent.

-

Carboxamide group : Linked to a 2,5-difluorophenyl amine.

Fluorine’s Role in Reactivity

Fluorine’s electron-withdrawing effect:

-

Directs substitution : Activates aromatic rings for electrophilic attack.

-

Stabilizes intermediates : Enhances oxidative stability.

Comparison of Reaction Pathways

| Reaction Type | Key Reagents | Conditions | Biological Impact |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Acidic, heat | Modulates bioactivity (e.g., hydroxyl groups) |

| Reduction | LiAlH₄, THF | Low temperature | Converts amides to amines |

| Amidation | EDC, DMAP, fluorophenyl amine | DMF, room temperature | Critical for drug synthesis |

Research Findings and SAR

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Rings

Compound A : 5-Amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- Substituents : Methoxy groups at 2- and 5-positions on the phenyl ring.

- Key Differences: Methoxy groups increase electron density and solubility compared to fluorine atoms.

- Biological Activity: Not explicitly reported, but similar triazole-carboxamides show moderate activity against renal and CNS cancers .

Compound B : 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Substituents : Chlorine atoms (electron-withdrawing) and a methyl group (electron-donating).

- Key Differences : Chlorine enhances metabolic stability but may increase toxicity. Methyl group improves lipophilicity but reduces polarity.

- Biological Activity : Demonstrated antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%) .

Compound C : N-(2,5-Difluorophenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Substituents : Methyl and fluorine on the benzyl group; methyl on the triazole.

- Key Differences : Methyl on triazole may sterically hinder binding, while fluorine at the 3-position alters electronic properties.

Pharmacological Profile Comparison

*Calculated based on molecular formula.

Physicochemical and Structural Insights

- Conformational Rigidity : Crystallographic studies of isostructural triazole derivatives (e.g., ) reveal planar conformations, except for perpendicular fluorophenyl groups, suggesting adaptable binding modes .

- Metabolic Stability : Halogenated derivatives (e.g., target compound) are less prone to oxidative metabolism than methoxy-substituted analogues .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and methodological strategies for synthesizing 5-amino-N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide?

- Answer: Synthesis involves multi-step reactions, including cycloaddition and carboxamide formation. Key challenges include regioselectivity in triazole ring formation and purification of intermediates. Methodological approaches:

- Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products.

- Optimize solvent systems (e.g., DMF/water mixtures) to improve solubility of fluorinated intermediates.

- Employ HPLC with reverse-phase columns for purity validation (>98% by UV detection at 254 nm) .

- Data Table:

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Answer:

- NMR (¹H/¹³C/¹⁹F): Confirm regiochemistry of triazole ring and fluorophenyl substitution patterns. ¹⁹F NMR is essential for verifying difluorophenyl and fluorobenzyl groups .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₂F₃N₅O: 366.1067) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry using monoclinic crystal systems (e.g., space group P2₁/c) .

Q. How should researchers design initial biological assays to evaluate this compound’s enzyme inhibition potential?

- Answer:

- Target Selection: Prioritize enzymes with structural homology to HDACs or COX-2, as fluorinated triazoles show cross-reactivity .

- Assay Conditions:

- Use fluorescence-based HDAC activity assays (e.g., Boc-Lys(Ac)-AMC substrate) with IC₅₀ determination via dose-response curves.

- Include positive controls (e.g., SAHA for HDACs, Celecoxib for COX-2) to validate assay robustness .

Advanced Research Questions

Q. How can computational methods resolve contradictions between in vitro enzyme inhibition data and cellular efficacy studies?

- Answer:

- Molecular Dynamics (MD) Simulations: Model compound-enzyme binding stability under physiological conditions (e.g., solvation effects, pH 7.4) to explain reduced cellular activity .

- Permeability Prediction: Use PAMPA assays or Caco-2 models to assess blood-brain barrier penetration, as fluorinated groups may alter lipophilicity .

- Data Integration: Apply multivariate analysis (e.g., PCA) to correlate enzyme inhibition (IC₅₀) with cellular viability (CC₅₀) and identify off-target effects .

Q. What strategies optimize reaction yield and selectivity in large-scale synthesis?

- Answer:

- DoE (Design of Experiments): Apply fractional factorial designs to test variables (e.g., catalyst loading, temperature, solvent polarity). For example, a 2³ factorial design can identify interactions between temperature, pressure, and stirring rate .

- Continuous Flow Chemistry: Mitigate exothermic risks in triazole formation using microreactors with real-time FTIR monitoring .

Q. How to address discrepancies in reported neuroprotective effects across different in vivo models?

- Answer:

- Dose-Response Harmonization: Standardize dosing regimens (e.g., mg/kg vs. µM) across species using allometric scaling .

- Biomarker Validation: Quantify neuroinflammatory markers (e.g., TNF-α, IL-6) and correlate with pharmacokinetic data (Cmax, AUC) .

- Meta-Analysis: Use random-effects models to pool data from rodent studies and assess heterogeneity (I² statistic) .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing multi-target inhibition data?

- Answer:

- Synergy Scoring: Calculate combination indices (e.g., Chou-Talalay method) for dual HDAC/COX-2 inhibition .

- Machine Learning: Train random forest models on enzyme inhibition datasets to predict novel targets .

Q. How to design a robust structure-activity relationship (SAR) study for fluorinated triazole derivatives?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.